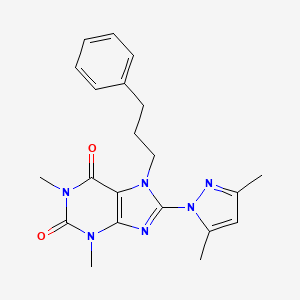
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The pyrazole moiety is introduced via a reaction with hydrazine derivatives followed by cyclization processes that yield the purine structure. The synthesis pathway can be summarized as follows:
- Formation of the Pyrazole Ring : Reacting 3,5-dimethyl-1H-pyrazole with appropriate carbonyl compounds.
- Purine Core Formation : Utilizing methods such as the Biginelli reaction or similar cyclization techniques to construct the purine framework.
Biological Activity
The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole and purine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound effectively reduces the viability of several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Antiviral Activity
Another notable activity is its potential as an antiviral agent. Compounds containing pyrazole have been reported to exhibit inhibitory effects against viruses such as HCV (Hepatitis C Virus).
- Mechanism of Action : The mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The target pathways often include:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators.
Case Studies
A number of studies have explored the pharmacological potential of pyrazole derivatives:
- Study on Anticancer Properties : A recent study evaluated a series of pyrazole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced their efficacy against cancer cells .
- Antiviral Activity Assessment : Another research focused on the antiviral properties against HCV, demonstrating that certain substitutions on the pyrazole moiety enhanced antiviral activity .
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(19(28)25(4)21(29)24(18)3)26(20)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDBMGRRKCFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














